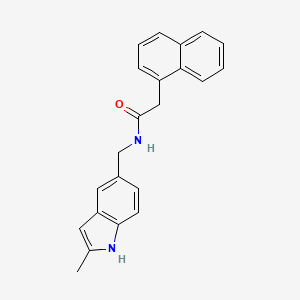

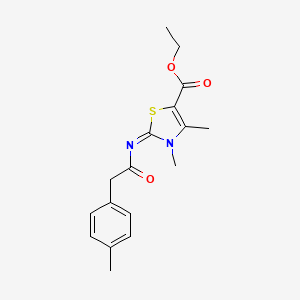

![molecular formula C16H15BrN2O3 B2755546 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 1299964-24-1](/img/structure/B2755546.png)

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate, also known as BRD-9424, is a small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the protein BET bromodomain 4 (BRD4), which is involved in the regulation of gene expression. BRD-9424 has shown promise as a tool compound for studying the role of BRD4 in various biological processes.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

An efficient synthesis route for related compounds involves complex reactions that yield compounds with significant bioactivity. For instance, Hirokawa, Horikawa, and Kato (2000) describe a synthesis process for a carboxylic acid moiety of a compound acting as a potent antagonist to dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. This process highlights the compound's role in synthesizing bioactive molecules through regioselective reactions, showcasing its potential in drug development and chemical synthesis (Hirokawa et al., 2000).

Takács et al. (2012) explored the functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation, revealing the compound's utility in creating aminocarbonylated products with high reactivity and selectivity. This process is crucial for developing pharmaceuticals and complex organic molecules, emphasizing the compound's versatility in organic synthesis (Takács et al., 2012).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to 6-aminonicotinic acid. This study illustrates the compound's application in green chemistry by utilizing CO2 as a raw material, highlighting its potential for sustainable chemical synthesis and environmental remediation (Feng et al., 2010).

Propiedades

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-12(11)8-19-15(20)10-22-16(21)13-6-14(17)9-18-7-13/h2-7,9H,8,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFQQFYNMNYXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

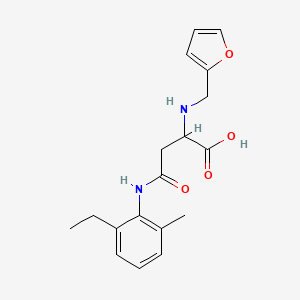

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)

![2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755475.png)

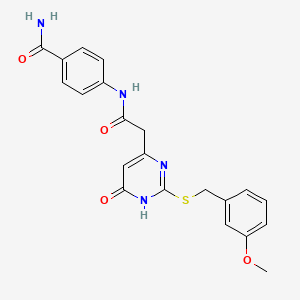

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2755477.png)

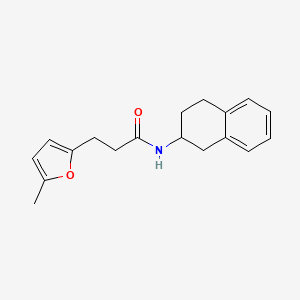

![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2755480.png)

![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2755481.png)

![5-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2755483.png)

![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)